molecular formula C12H15BrO2 B2923400 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one CAS No. 879053-70-0

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one

Cat. No.: B2923400
CAS No.: 879053-70-0
M. Wt: 271.154
InChI Key: OFWUBMOUIVHXFE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one (CAS: 879053-70-0) is a brominated arylpropanone derivative characterized by a 4-methoxy-2,5-dimethylphenyl group attached to a propan-1-one chain with a bromine atom at the β-position (adjacent to the carbonyl group). Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 287.15 g/mol. The compound’s structure features electron-donating methoxy and methyl substituents on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name

2-bromo-1-(4-methoxy-2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-7-6-11(15-4)8(2)5-10(7)12(14)9(3)13/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWUBMOUIVHXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one typically involves the bromination of 1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various biochemical assays and studies to investigate enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound is compared to three brominated hydroxyacetophenones from the Handbook of Hydroxyacetophenones () and inferred properties based on substituent effects:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
Target Compound 879053-70-0 4-methoxy, 2,5-dimethyl, propan-1-one C₁₂H₁₅BrO₂ 287.15 Lower polarity due to methoxy; moderate solubility in organic solvents.
2-Bromo-1-(2-hydroxy-4,6-dimethylphenyl)ethanone 180154-50-1 2-hydroxy, 4,6-dimethyl, ethanone C₁₀H₁₁BrO₂ 259.10 Higher polarity (hydroxy group); increased solubility in polar solvents.
2-Bromo-1-(4-hydroxy-2,5-dimethylphenyl)ethanone 67029-80-5 4-hydroxy, 2,5-dimethyl, ethanone C₁₀H₁₁BrO₂ 259.10 Intermediate polarity; potential for hydrogen bonding.
2-Bromo-1-(4-ethyl-3-hydroxyphenyl)ethanone 107584-78-1 4-ethyl, 3-hydroxy, ethanone C₁₀H₁₁BrO₂ 259.10 Enhanced lipophilicity (ethyl group); reduced crystallinity.

Key Differences and Trends

Polarity and Solubility: The target compound’s methoxy group reduces polarity compared to hydroxy-substituted analogs, lowering solubility in polar solvents (e.g., water, ethanol) but improving compatibility with non-polar solvents (e.g., dichloromethane). Hydroxy-containing analogs (e.g., CAS 180154-50-1) exhibit higher solubility in polar media due to hydrogen bonding . The ethyl group in CAS 107584-78-1 increases lipophilicity, favoring solubility in hydrophobic environments .

Reactivity :

  • Bromine at the β-position in the target compound enhances its susceptibility to nucleophilic substitution (e.g., SN2 reactions). Steric hindrance from the 2,5-dimethyl groups may slow reaction kinetics compared to less-substituted analogs.
  • Hydroxy groups in analogs (e.g., CAS 67029-80-5) can act as leaving groups or participate in acid-base reactions, broadening synthetic utility .

Thermal Properties: Hydroxy-substituted compounds likely have higher melting points due to intermolecular hydrogen bonding. The target compound’s methoxy group and propanone chain may lower its melting point, though experimental data is unavailable .

Research Findings and Methodological Considerations

Biological Activity

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is a compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its biological activity. This article reviews existing literature and research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a propanone backbone, contributing to its chemical reactivity. The presence of the dimethyl and methoxy substituents may influence its lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
CytotoxicityInduces apoptosis in cancer cell lines

The mechanisms by which this compound exerts its biological effects are still being elucidated. Notably:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, providing a basis for its potential use in cancer therapy .
  • Antibacterial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A study assessed the efficacy of various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications enhanced antibacterial potency .
  • Cytotoxic Effects in Cancer Cells : Research indicated that this compound induced apoptosis in specific cancer cell lines. The apoptotic pathway was activated through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production .

Table 2: Case Study Findings

Study FocusFindingsReference
Antibacterial EfficacyMIC values ranged from 3.12 to 12.5 μg/mL
CytotoxicityInduced apoptosis via ROS generation

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